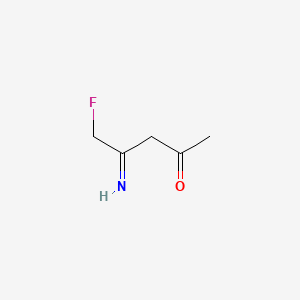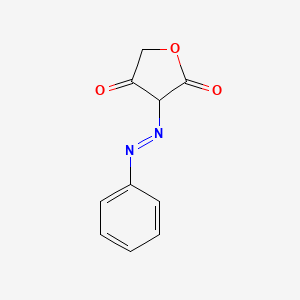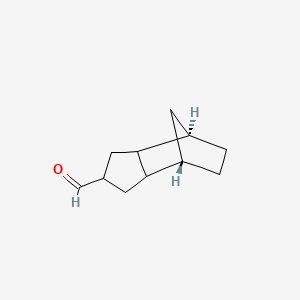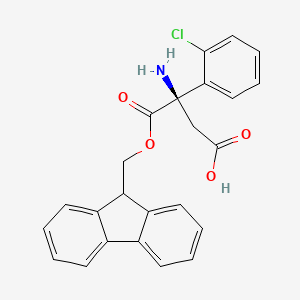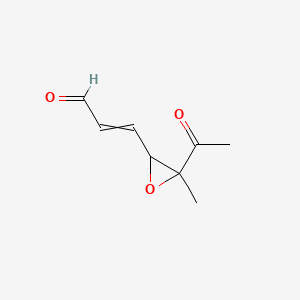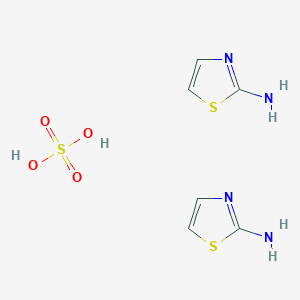
2-Aminothiazole,sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminothiazole sulfate is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminothiazole sulfate can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a condensation reaction between α-haloketones and thioureas in a polar solvent . Another method involves the direct coupling of ketones and thiourea using iodine and dimethyl sulfoxide as a catalytic oxidative system . These methods typically yield moderate to good results.
Industrial Production Methods
In industrial settings, the synthesis of 2-aminothiazole sulfate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Hantzsch reaction is commonly employed due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Aminothiazole sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Aminothiazole sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the production of dyes, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-aminothiazole sulfate involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to the suppression of cancer cell proliferation . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
2-Aminothiazole sulfate can be compared with other similar compounds such as:
Thiazole: The parent compound, which lacks the amino group.
2-Methylthiazole: A derivative with a methyl group instead of an amino group.
4-Aminothiazole: A positional isomer with the amino group at the fourth position.
Uniqueness
The presence of both the amino group and the sulfate moiety in 2-aminothiazole sulfate imparts unique chemical and biological properties, making it more versatile in its applications compared to its analogs .
Properties
Molecular Formula |
C6H10N4O4S3 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
sulfuric acid;1,3-thiazol-2-amine |
InChI |
InChI=1S/2C3H4N2S.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H2,4,5);(H2,1,2,3,4) |
InChI Key |
SVJRDEAJKQMTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N.C1=CSC(=N1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


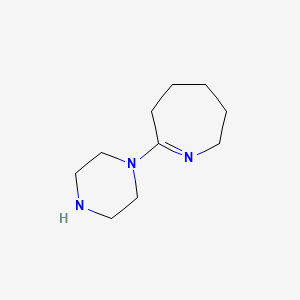
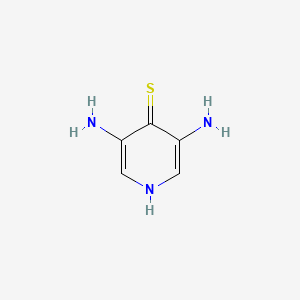
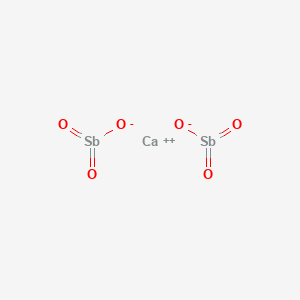
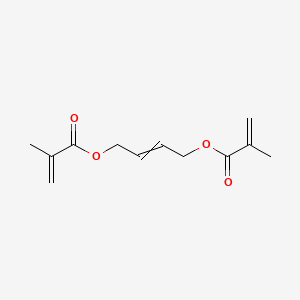
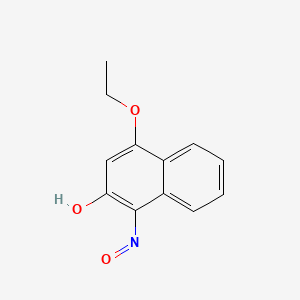
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
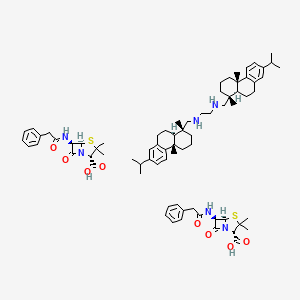
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
